Vitamin B12 factor B

Description

Properties

IUPAC Name |

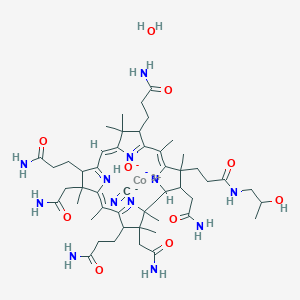

cobalt(3+);3-[(5Z,10Z,15Z)-2,7,18-tris(2-amino-2-oxoethyl)-3,13-bis(3-amino-3-oxopropyl)-17-[3-(2-hydroxypropylamino)-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanamide;cyanide;hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H73N11O8.CN.Co.2H2O/c1-23(60)22-55-38(67)16-17-45(6)29(18-35(52)64)43-48(9)47(8,21-37(54)66)28(12-15-34(51)63)40(59-48)25(3)42-46(7,20-36(53)65)26(10-13-32(49)61)30(56-42)19-31-44(4,5)27(11-14-33(50)62)39(57-31)24(2)41(45)58-43;1-2;;;/h19,23,26-29,43,60H,10-18,20-22H2,1-9H3,(H14,49,50,51,52,53,54,55,56,57,58,59,61,62,63,64,65,66,67);;;2*1H2/q;-1;+3;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACQFZSAEXEWBL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)O.[C-]#N.O.[OH-].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)O.[C-]#N.O.[OH-].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H75CoN12O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1051.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13963-62-7 | |

| Record name | Vitamin B12 factor B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013963627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Bacterial Strains and Metabolic Pathways

This compound is synthesized as an intermediate in the cobalamin biosynthesis pathway of specific bacteria. The process begins with the conversion of aminolevulinic acid to uroporphyrinogen III, a macrocyclic precursor common to heme and cobalamins. Enzymatic methylation and cobalt insertion steps, mediated by Pseudomonas denitrificans and Propionibacterium freudenreichii, yield cobinamide derivatives, including factor B.

Table 1: Bacterial Strains Involved in Factor B Biosynthesis

| Strain | Role in Biosynthesis | Key Enzymes |

|---|---|---|

| Pseudomonas denitrificans | Methylation of corrin ring | Cobalamin synthase, Methyltransferases |

| Propionibacterium freudenreichii | Cobalt insertion and side-chain modification | Cobyrinic acid a,c-diamide synthase |

| Lactobacillus plantarum | Fermentation-associated synthesis | Cobinamide kinase |

Fermentation Conditions

Industrial-scale production utilizes anaerobic fermentation with optimized parameters:

-

Carbon Source : Glucose or glycerol (20–50 g/L) to sustain bacterial growth.

-

Cobalt Supplementation : 5–10 mg/L cobalt chloride enhances corrinoid yield.

-

pH and Temperature : Maintained at 6.8–7.2 and 30–37°C, respectively.

A 2025 study demonstrated that Lactobacillus plantarum FSCM2-12, when introduced into sauerkraut fermentation, produced 0.8 µg/g of cobinamide derivatives, including factor B, after 72 hours.

Industrial Fermentation and Yield Optimization

Strain Engineering

Genetic modifications in Pseudomonas denitrificans have increased factor B yields by over 300%. Overexpression of the cob operon, which encodes enzymes for corrin ring assembly, and disruption of competing pathways (e.g., heme synthesis) are critical strategies.

Table 2: Yield Comparison of Engineered Strains

| Strain | Factor B Yield (mg/L) | Fermentation Time (h) |

|---|---|---|

| Wild-type P. denitrificans | 12.5 | 120 |

| Engineered P. denitrificans | 41.2 | 96 |

Downstream Processing

Post-fermentation recovery involves:

-

Cell Lysis : Ultrasonication or enzymatic treatment to release intracellular cobinamides.

-

Precipitation : Ammonium sulfate (60% saturation) precipitates proteins and concentrates factor B.

-

Chromatography : Immunoaffinity columns with anti-cobinamide antibodies achieve >95% purity.

Laboratory Synthesis of this compound

Chemical Synthesis Challenges

The structural complexity of factor B—a corrin ring with seven amide side chains and a cobalt-cyanide moiety—renders total synthesis impractical. The 1972 Eschenmoser–Woodward synthesis of cyanocobalamin required 72 steps with a <0.01% yield, highlighting the inefficiency of purely chemical approaches.

Semi-Synthetic Approaches

Modern strategies combine microbial biosynthesis with chemical modification:

-

Cobinamide Extraction : Isolated from Propionibacterium cultures.

-

Ligand Exchange : Replacement of the endogenous hydroxyl group with cyanide under acidic conditions yields aquo-cyano-cobinamide.

Analytical and Purification Techniques

Chemical Reactions Analysis

Dehalogenation Reactions

Vitamin B₁₂ catalyzes reductive dehalogenation, a process critical for detoxifying halogenated pollutants. The reaction involves nucleophilic Co(I) species attacking organic halides (R–X), leading to Co–C bond formation and subsequent dehalogenation.

Mechanism (Source ):

-

Reduction of Co(III) to Co(I) via electron donors (e.g., Zn).

-

Nucleophilic substitution (Sₙ2) at the halogenated carbon, forming a Co–R bond.

-

Homolytic cleavage of the Co–C bond, releasing a radical (R- ) that dimerizes or abstracts hydrogen.

Example Reaction:

Dimerization of benzyl bromide (40) under microwave irradiation:

| Catalyst | Conversion (%) | Yield (%) |

|---|---|---|

| (CN)Cbl (1a) | 38 | 15 |

| Cobalester (49) | 100 | 84 |

Cobalester (49), an amphiphilic B₁₂ derivative, shows superior catalytic efficiency due to intramolecular coordination stabilizing the Co–C bond .

Dimerization and Homocoupling

Cobalamin facilitates radical-based homocoupling of organic halides and styrenes. The reaction proceeds via Co(I)-mediated single-electron transfer (SET), generating radicals that recombine.

Key Findings (Sources , ):

-

Benzyl bromides dimerize to bibenzyls under photocatalytic or electrochemical conditions.

-

Styrene derivatives form dimers via TiO₂-immobilized B₁₂ catalysts (e.g., 56 yields 72% dimerization efficiency).

Table: Styrene Homocoupling Catalysts

| Substrate | Catalyst | Yield (%) |

|---|---|---|

| Styrene (51a) | TiO₂-56 | 72 |

| Bromostyrene (58) | TiO₂-56 | 68 |

Hydrogenation of Alkenes

Vitamin B₁₂ enables selective hydrogenation of activated alkenes (e.g., α,β-unsaturated carbonyls) under mild conditions.

Reaction Scope (Source ):

| Substrate (60) | Product | Yield (%) |

|---|---|---|

| CH₂=CHCO₂Et | CH₃CH₂CO₂Et | 95 |

| CH₂=CHCN | CH₃CH₂CN | 85 |

Mechanism: Co(I) transfers a hydride to the β-carbon, followed by protonation.

Methyl Transfer Reactions

Methylcobalamin (MeCbl) serves as a methyl donor in enzymatic processes like methionine synthase.

Mechanism (Source ):

-

MeCbl transfers a methyl group to homocysteine, forming methionine.

-

The Co(I) intermediate regenerates via methyl abstraction from methyltetrahydrofolate.

Key Insight:

-

The Co–C bond cleavage and methyl transfer are concerted, with no total energy barrier in enzymatic environments .

Radical Rearrangements

Cobalamin-dependent 1,2-migrations mimic enzymatic processes (e.g., methylmalonyl-CoA mutase).

Example (Source ):

Electrocatalytic rearrangement of ester 72 to 75 (68% yield). Migratory aptitude: COR > CO₂R > CN.

Table: Migration Efficiency

| Migrating Group | Yield (%) |

|---|---|

| Acetyl (COR) | 68 |

| Ester (CO₂R) | 55 |

Cyclopropanation

Vitamin B₁₂ derivatives catalyze cyclopropanation of styrenes with diazoacetates.

Data (Source ):

| Catalyst | Yield (%) | cis:trans Ratio |

|---|---|---|

| (H₂O)Cbl (1b) | 98 | 61:39 |

| MeCbl (1c) | 86 | 61:39 |

Scientific Research Applications

Scientific Research Applications

1.1 Molecular Biology and Genetics

Vitamin B12 is essential for the synthesis of nucleic acids. Research indicates that Vitamin B12 deficiency can lead to DNA damage due to impaired synthesis of pyrimidine bases necessary for DNA replication. This has implications in understanding genetic stability and the etiology of certain diseases . Studies have shown that photolysis of Vitamin B12 can generate radicals that cleave DNA strands, suggesting potential applications in targeted drug delivery systems where Vitamin B12 conjugates are used to transport chemotherapeutic agents specifically to cancer cells .

1.2 Neuroprotective Effects

Vitamin B12 has been investigated for its neuroprotective properties. It is involved in the metabolism of homocysteine, and its deficiency can lead to elevated levels of this amino acid, which is associated with neurodegenerative diseases . Clinical studies have demonstrated that supplementation with Vitamin B12 can improve neurological function in patients with conditions like multiple sclerosis and amyotrophic lateral sclerosis . The vitamin's role in reducing oxidative stress through the upregulation of antioxidant enzymes further supports its potential therapeutic applications in neurodegenerative disorders .

Clinical Applications

2.1 Treatment of Deficiency

Vitamin B12 supplementation is critical for individuals at risk of deficiency, including vegetarians, the elderly, and those with gastrointestinal disorders. Clinical guidelines recommend parenteral administration (intramuscular or subcutaneous) for severe cases, while high-dose oral supplements may be effective for milder deficiencies . A systematic review highlighted that intramuscular injections of 1000 µg daily for one week followed by weekly doses significantly improved hemoglobin levels and overall health outcomes in patients with severe deficiency .

2.2 Management of Neurological Disorders

Vitamin B12 has been shown to alleviate symptoms associated with various neurological conditions. For instance, randomized controlled trials have reported significant improvements in pain and ulcer healing associated with aphthous ulcers when treated with Vitamin B12 . Additionally, its administration has been linked to better outcomes in patients with depression and cognitive decline, suggesting its role as a supportive treatment in psychiatric care .

Case Studies

3.1 Severe Deficiency Case

A notable case involved a 15-year-old boy diagnosed with severe cobalamin deficiency presenting with symptoms mimicking acute leukemia. Following a regimen of intramuscular Vitamin B12 injections, his condition improved significantly within two months, highlighting the importance of timely intervention .

3.2 Neurological Improvement

In another case study, an adult patient with neurological symptoms attributed to Vitamin B12 deficiency showed remarkable recovery after receiving high-dose Vitamin B12 therapy. Laboratory tests indicated normalization of hematological parameters and improvement in neurological function after consistent treatment over several months .

Data Summary Table

Mechanism of Action

Vitamin B12 acts as a coenzyme for several important enzymes in the body:

Methionine Synthase: Catalyzes the conversion of homocysteine to methionine, which is essential for DNA methylation and synthesis.

Methylmalonyl-CoA Mutase: Converts methylmalonyl-CoA to succinyl-CoA, a critical step in the metabolism of certain amino acids and fatty acids.

The molecular targets of Vitamin B12 include enzymes involved in DNA synthesis and repair, as well as those involved in the metabolism of fatty acids and amino acids. The pathways influenced by Vitamin B12 are crucial for maintaining cellular health and preventing genetic instability .

Comparison with Similar Compounds

Structural and Functional Differences

Vitamin B12 exists in several bioactive forms:

- Methylcobalamin : Active coenzyme in cytosolic methionine synthase.

- Adenosylcobalamin: Mitochondrial coenzyme for methylmalonyl-CoA mutase.

- Hydroxocobalamin : Precursor used in injections; binds nitric oxide.

- Cyanocobalamin: Synthetic form stabilized by a cyanide group.

Factor B, as described in older studies, may align with hydroxocobalamin or impurities in early extracts. Unlike cyanocobalamin, which requires enzymatic conversion, hydroxocobalamin has intrinsic nitrite-scavenging properties, enhancing its therapeutic utility in toxin exposure .

Table 1: Key Properties of Vitamin B12 Forms

Bioavailability and Absorption

- Intrinsic Factor (IF) Dependency: Active absorption of B12 requires IF, a gastric glycoprotein. IF binds cobalamin, enabling uptake in the ileum.

- Passive Diffusion: High-dose oral B12 (1,000–2,000 µg/day) bypasses IF, achieving efficacy comparable to intramuscular (IM) injections. Trials demonstrate oral and IM B12 yield similar serum B12 normalization (mean difference: 680 pg/mL in favor of oral) .

- Inactive Analogs: Up to 30% of serum "B12" in immunoassays may represent inactive analogs, necessitating confirmatory tests (methylmalonic acid (MMA) and homocysteine) for true deficiency .

Table 2: Diagnostic Markers in B12 Deficiency

| Marker | Normal Range | Deficiency Indication | Specificity |

|---|---|---|---|

| Serum B12 | 200–900 pg/mL | Low sensitivity | 50% false negatives |

| Methylmalonic Acid (MMA) | <370 nmol/L | Elevated in deficiency | High (95%) |

| Homocysteine | 5–15 µmol/L | Elevated in deficiency | Moderate (B12/folate) |

Clinical and Metabolic Interactions

- Synergy with Folate and B6 : B12, folate, and B6 co-regulate homocysteine metabolism. Deficiency elevates homocysteine, a risk factor for atherosclerosis and cognitive decline. However, B12 supplementation alone often fails to reverse hyperhomocysteinemia without addressing folate status .

- Autoimmune Interference : In type 1 diabetes, anti-intrinsic factor antibodies (present in 16.7% of B12-deficient patients) impair absorption, necessitating high-dose therapy .

- Drug Interactions : Colchicine, used in familial Mediterranean fever, reduces B12 absorption, lowering serum levels by 42% after long-term use .

Efficacy in Disease States

- Neurological Health: Methylcobalamin shows superior efficacy in neuropathy due to direct involvement in myelin synthesis. Trials note inconsistent cognitive benefits from B12 alone, underscoring the need for combined B-vitamin regimens .

- Cardiovascular Risk : Elevated homocysteine correlates with carotid intima-media thickness (CIMT), a marker of early atherosclerosis. B12 and folate supplementation reduce homocysteine but lack proven cardiovascular benefits in meta-analyses .

- Cancer Risk : High plasma B12 (>900 pg/mL) is paradoxically linked to cancer incidence, possibly reflecting B12 sequestration in tumors or inflammation .

Biological Activity

Vitamin B12, also known as cobalamin, is a water-soluble vitamin essential for various biological processes in the human body. Among its multiple forms, methylcobalamin and 5-deoxyadenosylcobalamin are the active coenzyme forms that play critical roles in metabolism, particularly in DNA synthesis, red blood cell formation, and neurological function. This article delves into the biological activity of Vitamin B12, specifically focusing on its mechanisms of action, clinical significance, and related case studies.

Vitamin B12 functions primarily as a cofactor for two key enzymes:

- Methionine Synthase : This enzyme catalyzes the conversion of homocysteine to methionine, an essential amino acid crucial for protein synthesis and methylation reactions. Methionine is also a precursor for S-adenosylmethionine (SAM), a universal methyl donor involved in the methylation of DNA, RNA, proteins, and lipids .

- L-Methylmalonyl-CoA Mutase : This enzyme facilitates the conversion of L-methylmalonyl-CoA to succinyl-CoA in the metabolism of certain fatty acids and amino acids. This reaction is vital for energy production and metabolic balance .

Absorption and Transport

The absorption of Vitamin B12 is a complex process involving several steps:

- Release from Food : Vitamin B12 is bound to proteins in food and must be released by gastric acid and proteases in the stomach.

- Binding to Transport Proteins : Once released, it binds to haptocorrin in saliva and later to intrinsic factor (IF) in the intestine. The Vitamin B12-IF complex is absorbed in the distal ileum through receptor-mediated endocytosis .

- Transport in Plasma : In circulation, Vitamin B12 is primarily bound to transcobalamin II (TC), which delivers it to tissues. Only about 20% of circulating Vitamin B12 is bound to TC; the rest is associated with haptocorrin .

Clinical Significance

Vitamin B12 deficiency can lead to significant health issues, including:

- Anemia : Macrocytic anemia occurs due to impaired red blood cell formation.

- Neurological Disorders : Deficiency can result in neuropathy, cognitive decline, and other neurological symptoms due to its role in myelin synthesis .

Table 1: Clinical Manifestations of Vitamin B12 Deficiency

| Symptom/Condition | Description |

|---|---|

| Macrocytic Anemia | Enlarged red blood cells due to impaired division |

| Peripheral Neuropathy | Nerve damage leading to weakness and numbness |

| Cognitive Impairment | Memory loss and cognitive decline |

| Glossitis | Inflammation of the tongue |

Case Studies

Several case studies have highlighted the effects of Vitamin B12 deficiency on health:

- Case Study on Neuropathy : A 65-year-old male presented with peripheral neuropathy attributed to Vitamin B12 deficiency. After treatment with intramuscular injections of methylcobalamin, significant improvement in neurological symptoms was observed within weeks .

- Anemia Management : A review of patients with macrocytic anemia showed that high-dose oral Vitamin B12 supplementation (1000-2000 mcg daily) effectively corrected hematological parameters within three months .

- Cognitive Function Recovery : A clinical trial involving older adults with cognitive impairment demonstrated that supplementation with 500 mcg of Vitamin B12 daily improved memory function after six months .

Research Findings

Recent studies have explored the molecular mechanisms underlying Vitamin B12's biological activity:

- Gene Expression Modulation : Research indicates that Vitamin B12 influences gene expression related to cellular metabolism and neuroprotection. Upregulation of proteins involved in antioxidant defense has been observed following supplementation .

- Network Analysis : A comprehensive network analysis revealed that Vitamin B12 affects numerous proteins involved in vital biological processes such as nucleic acid metabolism and cellular stress response .

Table 2: Differentially Expressed Proteins Post-Vitamin B12 Treatment

| Protein Name | Regulation Status | Function |

|---|---|---|

| PTBP1 | Upregulated | Involved in pre-mRNA processing |

| SOD | Upregulated | Antioxidant enzyme |

| DHFR | Downregulated | Folate metabolism |

Q & A

Q. What methodological considerations are critical when selecting assays for quantifying Vitamin B12 in experimental models?

Answer: The choice of assay depends on the sample matrix (e.g., serum, food, or cell culture) and the required sensitivity. Common methods include:

- Microbiological assays (e.g., using Lactobacillus leichmannii), which measure bioactive B12 but require strict anaerobic conditions .

- High-performance liquid chromatography (HPLC) with UV or fluorescence detection, suitable for distinguishing between B12 analogs (e.g., methylcobalamin vs. cyanocobalamin) .

- Chemiluminescence immunoassays (CLIA) , widely used in clinical studies for serum B12 quantification but prone to interference from intrinsic factor antibodies .

Validate assays using certified reference materials (e.g., NIST SRM 1955) and report recovery rates (ideally 90–110%) to ensure accuracy .

Q. How should researchers design longitudinal studies to evaluate B12 supplementation efficacy in populations with deficiency risk?

Answer:

- Baseline stratification : Group participants by baseline B12 status (e.g., serum B12 <148 pmol/L for deficiency ) and confounding factors (e.g., age, dietary habits, or gastrointestinal disorders ).

- Dose standardization : Use WHO-recommended daily allowances (2.4 µg/day for adults) or therapeutic doses (1,000 µg/day for deficiency) .

- Biomarkers : Measure holotranscobalamin (active B12), methylmalonic acid (MMA), and homocysteine (Hcy) to assess functional deficiency .

- Data collection : Employ validated questionnaires (e.g., structured dietary logs) and control for folate intake, which can mask B12 deficiency in hematological markers .

Q. What protocols ensure stability of Vitamin B12 in laboratory settings?

Answer:

- Storage : Aliquot B12 solutions and store at -20°C in amber vials to prevent photodegradation; avoid repeated freeze-thaw cycles .

- pH control : Maintain neutral pH (7.0–7.4) to prevent hydrolysis of the corrin ring .

- Interference mitigation : Use EDTA-containing buffers to chelate heavy metals that accelerate B12 degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in B12 bioavailability studies across in vitro and in vivo models?

Answer:

- Model selection : Use Caco-2 cell monolayers for in vitro absorption studies but validate with intrinsic factor (IF)-knockout murine models to mimic human absorption pathways .

- Dose-response calibration : Account for species-specific IF production; humans require IF for B12 uptake, while rodents absorb B12 via passive diffusion at high doses .

- Metabolic profiling : Compare tissue-specific B12 retention (e.g., liver vs. kidney) using radiolabeled cyanocobalamin (⁵⁷Co-B12) .

Q. What statistical approaches address variability in B12-related biomarkers (e.g., Hcy and MMA) in cohort studies?

Answer:

- Multivariate regression : Adjust for confounders like renal function (creatinine levels), folate status, and genetic polymorphisms (e.g., MTHFR C677T) .

- Non-parametric tests : Use Mann-Whitney U-tests for non-normally distributed data (common in small cohorts) .

- Sensitivity analysis : Stratify results by B12 delivery method (oral vs. intramuscular) to identify protocol-dependent biases .

Q. What mechanisms explain the association between elevated plasma B12 and cancer risk in epidemiological studies?

Answer:

- Reverse causality : Tumors may overproduce B12-binding proteins (haptocorrin), elevating serum B12 without functional benefit .

- Inflammation-driven release : Acute-phase responses (e.g., IL-6) stimulate hepatic release of stored B12, confounding biomarker interpretation .

- Methodological refinement : Use mass spectrometry to distinguish between active B12 (holotranscobalamin) and inert forms in cancer cohorts .

Q. How can genetic engineering improve B12 bioavailability in plant-based models?

Answer:

- Heterologous expression : Introduce human GIF (gastric intrinsic factor) genes into Chlamydomonas reinhardtii to produce B12-enriched microalgae .

- Symbiotic engineering : Co-culture B12-producing bacteria (e.g., Propionibacterium freudenreichii) with plant roots to enhance uptake .

- Biofortification validation : Quantify B12 via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and assess bioavailability using Caenorhabditis elegans growth assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.